己二酸铵

概述

描述

Diammonium adipate, also known as Diammonium adipate, is a useful research compound. Its molecular formula is C6H16N2O4 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound Diammonium adipate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Diammonium adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium adipate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

页岩岩石膨胀抑制

己二酸铵已被评估为页岩岩石膨胀的抑制剂,这在石油和天然气行业是一个重大问题。该化合物对水基钻井液中水合膨润土颗粒膨胀的抑制作用已得到证实。 它是通过进入粘土层并通过静电吸附和氢键将粘土片粘合在一起而起作用的,从而在钻井作业过程中保持井眼的稳定性 .

土壤稳定

己二酸二铵用于改良和稳定可塌陷的黄土。用该化合物处理后,由于在土壤基质内形成了更强的粘结材料,土壤的承载能力得到提高。 这种应用在黄土沉积区尤其重要,因为土壤稳定性对于建筑和农业活动至关重要 .

环境修复

该化合物吸附铵离子的能力使其在环境修复工作中发挥作用。它可以用于处理废水和其他受污染的环境,其中过量的铵是一种污染物。 通过降低铵含量,它有助于减轻氮污染对生态系统的影响 .

食品包装和农业

在食品包装和农业领域,己二酸二铵可以加入天然聚合物纳米复合材料中。这些复合材料充当活性化合物的纳米载体,提高了包装材料的机械强度和阻隔性能。 这种应用对于延长食品保质期和提高包装材料的可持续性至关重要 .

作用机制

Target of Action

Ammonium adipate, also known as Diammonium adipate, is the ammonium salt of adipic acid It is used as a food additive , and in the oil industry, it has been studied for its inhibitory effects on oil shale rock swelling .

Mode of Action

A study has shown that it might enter the clay layer and bind the clay sheets together by electrostatic adsorption and hydrogen bonding . This interaction results in a reduction in the swelling of hydrated bentonite particles in water-based drilling fluid .

Biochemical Pathways

It’s known that ammonium compounds can be assimilated into amino acids through the sequential action of glutamine synthetase (gs) and glutamate synthase (gogat) enzymes . This metabolic pathway, known as the GS/GOGAT cycle, is a major pathway in ammonium assimilation in plants .

Result of Action

It has been shown to have a strong inhibitory effect on the swelling of hydrated bentonite particles in water-based drilling fluid . This suggests that Ammonium adipate may have potential applications in industries where control of such swelling is necessary.

生化分析

Cellular Effects

Ammonium salts can influence cell function by serving as a source of nitrogen, which is essential for protein synthesis and other cellular processes .

Molecular Mechanism

Ammonium salts can enter cells via ammonium transporters, where they can be used in various biochemical reactions .

Metabolic Pathways

Ammonium adipate is likely involved in nitrogen metabolism, given that it is an ammonium salt

Transport and Distribution

Ammonium adipate, like other ammonium salts, is likely transported into cells via ammonium transporters . Once inside the cell, it can be distributed to various cellular compartments where it can participate in biochemical reactions.

Subcellular Localization

Ammonium salts can be found in various cellular compartments, depending on the specific biochemical reactions they are involved in .

生物活性

Diammonium adipate (DAA) is a compound formed from adipic acid and ammonia, commonly utilized in various industrial applications, particularly in the production of nylon-4,6 and as a potential bio-based feedstock. This article explores the biological activity of DAA, focusing on its metabolic pathways, effects on microorganisms, and potential applications in bioprocessing.

Chemical Structure and Properties

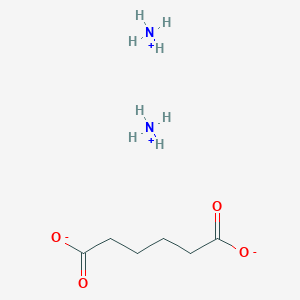

Diammonium adipate is the diammonium salt of adipic acid, with the molecular formula . Its structure can be represented as:

This compound dissociates in aqueous solutions to release adipate ions and ammonium ions, which can influence various biological processes.

Metabolic Pathways

The biological activity of diammonium adipate is significantly tied to its metabolic pathways, particularly in microbial systems. Research indicates that microorganisms can utilize adipate as a carbon source, leading to its conversion into other valuable compounds.

-

Microbial Utilization : Certain strains of bacteria, such as Escherichia coli and fungi like Penicillium chrysogenum, can metabolize adipate through various pathways. These include:

- Reverse Adipate Degradation Pathway : This pathway allows for high yields of adipate from glucose under anaerobic conditions.

- 3-Oxoadipate Pathway : This pathway involves multiple enzymatic steps leading to the production of adipate from intermediates derived from glucose metabolism.

Pathway Type Organism Yield (%) Conditions Reverse Adipate Degradation E. coli 92 Anaerobic 3-Oxoadipate Pathway P. chrysogenum Varies Aerobic Lysine Pathway Various microorganisms Lower Requires aeration

Toxicity and Safety

The safety profile of diammonium adipate has been assessed through various studies. The compound is generally considered non-toxic at low concentrations; however, higher doses may lead to adverse effects such as:

- Reduced appetite and activity in test organisms.

- Potential irritative effects due to its ammonium component.

A study highlighted that exposure to diammonium adipate could lead to systemic effects similar to those observed with its dissociated components (adipic acid and ammonium) .

Case Studies

- Microbial Fermentation : In a controlled fermentation study, researchers demonstrated that E. coli strains engineered for enhanced adipate production achieved significant yields when cultured on glucose supplemented with diammonium adipate. The study noted an increase in biomass and product yield compared to traditional fermentation methods .

- Environmental Impact : A comparative analysis of bio-based versus petroleum-derived adipic acid highlighted the environmental benefits of using diammonium adipate as a feedstock. Bio-based processes showed reduced carbon footprint and lower toxicity levels in aquatic environments .

Applications in Biotechnology

Diammonium adipate's biological activity positions it as a valuable compound in biotechnology:

- Bio-based Nylon Production : DAA serves as a precursor for the synthesis of nylon-4,6, which has applications in high-performance materials due to its thermal stability.

- Sustainable Chemical Production : The compound is being explored as a sustainable alternative for producing other chemicals traditionally derived from fossil fuels.

属性

IUPAC Name |

diazanium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889466 | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3385-41-9, 19090-60-9 | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic acid, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammonium adipate interact with aluminum during anodization?

A1: During anodization, ammonium adipate interacts with the aluminum surface in an alkaline environment, forming an oxide layer. This layer typically consists of an outer layer rich in aluminum, oxygen, and incorporated nitrogen, and an inner layer of pure aluminum oxide. [, ]

Q2: What are the downstream effects of incorporating ammonium adipate in the anodization process?

A2: Ammonium adipate in the anodization electrolyte influences both the structure and properties of the resulting anodic film. The presence of ammonium adipate during anodization can lead to:

- Reduced cavity defects and pore diameter in the oxide film []

- Enhanced thickness of the barrier layer []

- Improved corrosion resistance [, , ]

- Increased capacitance compared to films formed in other electrolytes []

Q3: What is the molecular formula and weight of ammonium adipate?

A3: The molecular formula of ammonium adipate is (NH4)2C6H8O4, and its molecular weight is 188.22 g/mol.

Q4: Is there any spectroscopic data available for ammonium adipate?

A4: Yes, research has explored the third-order non-linear optical properties of ammonium adipate single crystals using the Z-scan technique. This technique revealed its saturation absorption and self-focusing performance. []

Q5: How does ammonium adipate perform under various conditions?

A5: Ammonium adipate has been studied for its stability and performance in various applications, particularly in aluminum anodization. Research shows:

- Temperature and concentration dependence: The breakdown voltage of anodic films formed in ammonium adipate solutions is influenced by both temperature and concentration. []

- pH dependence: The performance of ammonium adipate as an electrolyte component is influenced by pH, with optimal performance observed at specific pH ranges. [, ]

- Compatibility with other additives: Studies have explored the compatibility of ammonium adipate with other electrolyte additives to enhance specific properties like conductivity, sparking voltage, and film stability. []

Q6: What are the main applications of ammonium adipate?

A6: Ammonium adipate finds applications in:

- Aluminum anodization: As an electrolyte component, it enhances film properties like corrosion resistance and capacitance. [, , ]

- Polymer synthesis: It serves as a monomer in the production of polyamides, specifically Nylon 66. [, , ]

- Shale rock swelling inhibition: Ammonium adipate solutions have shown potential in inhibiting shale rock swelling, crucial for drilling fluid applications. []

- Fire retardant and preservative treatment for wood: Ammonium adipate has been incorporated into fire-retardant and preservative solutions for wood treatment. []

Q7: Does ammonium adipate exhibit any catalytic properties?

A7: While ammonium adipate itself is not widely recognized as a catalyst, it plays a crucial role in processes where catalytic activity is paramount. For instance, in the production of caprolactam, ammonium adipate serves as a precursor that undergoes catalytic hydrogenation. [, ]

Q8: Are there any computational studies on ammonium adipate?

A8: While specific computational studies focusing solely on ammonium adipate are limited within the provided research papers, computational chemistry and modeling techniques could be employed to further understand:

Q9: What are some alternatives to ammonium adipate in aluminum anodization?

A9: Several alternatives to ammonium adipate exist for aluminum anodization, each offering distinct advantages and disadvantages:

- Sulfuric acid: Widely used, cost-effective, but can result in less environmentally friendly waste. [, ]

- Phosphoric acid: Produces porous oxide films, suitable for specific applications. [, ]

- Chromate-based solutions: Offer excellent corrosion resistance but are being phased out due to environmental concerns. []

- Nickel acetate: A chromium-free alternative, but its corrosion resistance may be lower than ammonium adipate. []

- Organic acid salts: Research explores various organic acid salts in combination with ammonium fluoride and isopropanolamine for aluminum anodization. []

Q10: Are there alternatives to ammonium adipate in polymer synthesis?

A10: Yes, alternatives to ammonium adipate in polymer synthesis depend on the specific polyamide targeted. For Nylon 66, alternatives include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。